ethyl 3-(azepan-1-ylsulfonyl)-1-(3-cyanobenzyl)-1H-pyrazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(azepan-1-ylsulfonyl)-1-(3-cyanobenzyl)-1H-pyrazole-4-carboxylate, also known as EAPC, is a novel compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. EAPC is a pyrazole-based compound that exhibits a unique chemical structure, making it a promising candidate for the development of new therapeutic agents.

Scientific Research Applications

Synthesis and Chemical Properties

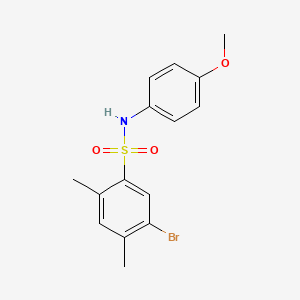

Ethyl 3-(azepan-1-ylsulfonyl)-1-(3-cyanobenzyl)-1H-pyrazole-4-carboxylate serves as a precursor in the synthesis of various complex organic compounds, showcasing its versatility in chemical reactions. For instance, its use has been demonstrated in the synthesis of 5H-10,11-dihydropyrazolo[5,1-c][1,4]benzodiazepine derivatives, which are considered aza analogs of the antitumor antibiotic antramycin (Melani, Cecchi, & Filacchioni, 1984). These findings underscore its potential in contributing to the development of new pharmaceutical compounds.

Catalysis and Reaction Mechanisms

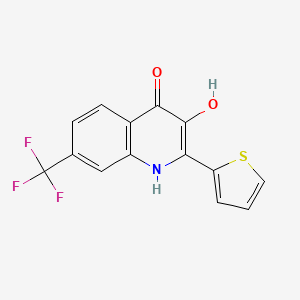

The compound has also been involved in research exploring innovative catalysis and reaction mechanisms. This includes the study of Diels–Alder reactions, where ethyl 3-benzamido-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate demonstrated its utility in the preparation of aromatic compounds containing the trifluoromethyl group, highlighting the impact of the trifluoromethyl group on regioselectivity of cycloaddition (Kondratov et al., 2015).

Photolytic and Pyrolytic Transformations

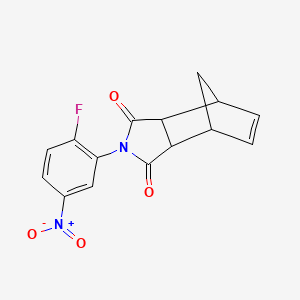

Furthermore, photolytic and pyrolytic studies have been conducted on similar ethyl carboxylate compounds, revealing insights into mono- and bis- 2-alkoxy-3H-azepine-3-carboxylates and -3-carboxamides formation. These studies shed light on the ring-expansion mechanisms and potential applications in synthesizing acyclic crown ether analogues (Azadi-Ardakani, Salem, Smalley, & Patel, 1985).

Anticancer Activity

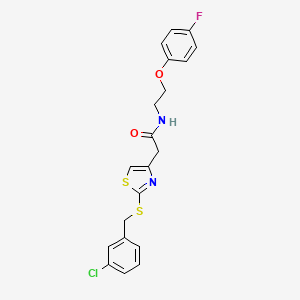

In the field of medicinal chemistry, derivatives of ethyl carboxylate compounds have been synthesized and tested for their anticancer activity. Compounds such as 2-aryl-3-methylbenzofuro[3,2-b]pyrazolo[4,3-e]azepine-4,11(2H,10H)-diones have shown moderate activity against various cancer cell lines, emphasizing the role of such compounds in the development of new therapeutic agents (Chaban et al., 2020).

properties

IUPAC Name |

ethyl 3-(azepan-1-ylsulfonyl)-1-[(3-cyanophenyl)methyl]pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4S/c1-2-28-20(25)18-15-23(14-17-9-7-8-16(12-17)13-21)22-19(18)29(26,27)24-10-5-3-4-6-11-24/h7-9,12,15H,2-6,10-11,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXCSTWQVVHXQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1S(=O)(=O)N2CCCCCC2)CC3=CC(=CC=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-(azepan-1-ylsulfonyl)-1-(3-cyanobenzyl)-1H-pyrazole-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-dodecyl-8-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2859144.png)

![4-[(5-chloropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine](/img/structure/B2859152.png)

![4-methoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2859154.png)

![3-phenyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2859155.png)

![7-fluoro-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinazoline](/img/structure/B2859159.png)